4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
4-Acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a benzamide scaffold via a methylene bridge. The acetamido group at the 4-position of the benzamide moiety enhances solubility and modulates interactions with biological targets, particularly kinases and phosphodiesterases (PDEs) .
Properties
IUPAC Name |
4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)20-15-7-5-13(6-8-15)17(23)18-10-14-11-19-21-9-3-2-4-16(14)21/h2-9,11H,10H2,1H3,(H,18,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBSYTFZYOXCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and yield on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with different functional groups.
Scientific Research Applications
4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are the closest analogs, differing only in the replacement of the pyridine ring with a pyrimidine ring. Studies by Moustafa et al. (2022) demonstrate that pyrazolo[1,5-a]pyrimidines exhibit 200-fold higher PDE4 inhibition compared to simpler pyrazolo-pyridine derivatives, attributed to enhanced hydrogen bonding and hydrophobic interactions with the enzyme’s active site . For instance:
- Compound 15 : IC₅₀ = 2.1 nM (PDE4B)
- Compound 16 : IC₅₀ = 1.8 nM (PDE4B)
In contrast, pyrazolo[1,5-a]pyridine derivatives like the target compound typically show IC₅₀ values in the micromolar range (~5–20 µM) due to reduced electron density in the core .
Pyrazolo[1,5-a]pyridine-3-carboxamides
highlights pyrazolo[1,5-a]pyridine-3-carboxamides, which share the pyridine core but lack the acetamido-benzamide substituent. These compounds exhibit moderate anticancer activity (e.g., IC₅₀ = 8.3 µM against HeLa cells) but suffer from poor metabolic stability compared to the target compound, which benefits from the acetamido group’s polarity .
Benzamide vs. Pyridinylmethyl Modifications
The benzamide group in the target compound contributes to kinase selectivity. For example, 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide shows >50% inhibition of TTK (a kinase implicated in mitosis) at 1 µM, whereas analogs with pyridin-3-ylmethyl substituents (e.g., 4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide) exhibit reduced potency (IC₅₀ = 3.2 µM) due to steric clashes in the ATP-binding pocket .
Acetamido Group Optimization
The acetamido group at the 4-position enhances water solubility (logP = 1.8 vs. 2.5 for non-acetamido analogs) and improves pharmacokinetic profiles. In contrast, nitro or trifluoromethyl substituents at this position (e.g., in pesticidal derivatives) reduce solubility but increase membrane permeability, making them suitable for agrochemical applications .
Key Research Findings
- Structural Insights : X-ray crystallography of pyrazolo[1,5-a]pyrimidines reveals a 1(1)/2-type inhibition mechanism , where the core scaffold occupies the hinge region of kinases, while the benzamide group extends into a hydrophobic pocket .
- Microwave Synthesis : Reduces reaction time by 75% and improves yields by 20–25% for pyrazolo[1,5-a]pyridine derivatives .
- Anticancer Activity : Pyrazolo[1,5-a]triazine derivatives (e.g., 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines) show superior activity (IC₅₀ = 0.5–2 µM) compared to the target compound, highlighting the impact of core heteroatom arrangement .
Biological Activity
4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of various kinases involved in cancer progression. The pyrazolo[1,5-a]pyridine moiety is known for its ability to modulate signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Studies : In a study involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 2 µM across different cell lines.
- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the compound's activity against Mycobacterium tuberculosis. The results revealed that it had a minimum inhibitory concentration (MIC) lower than 0.002 µg/mL against both drug-susceptible and resistant strains, showcasing its potential as a novel anti-tuberculosis agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable oral bioavailability and manageable metabolic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
